2-Hydroxyisophthalaldehyde
Overview
Description
2-Hydroxyisophthalaldehyde, also known as 2,6-Diformylphenol, is a chemical compound with the molecular formula C8H6O3 . It has a molecular weight of 150.13 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2-Hydroxyisophthalaldehyde involves a [3 + 3] cyclocondensation of trans-(R,R)-1,2-diaminocyclohexane with 2-hydroxyisophthalaldehyde derivatives . This process results in the formation of triangular vase-like hexaimines called calixsalens .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyisophthalaldehyde is characterized by a density of 1.4±0.1 g/cm3, a boiling point of 219.0±25.0 °C at 760 mmHg, and a molar refractivity of 41.6±0.3 cm3 . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .
Chemical Reactions Analysis
In one study, a new fluorescence probe was synthesized via the Knoevenagel reaction between 5-tert-butyl-2-hydroxyisophthalaldehyde and malononitrile followed by an intramolecular nitrile-phenol condensation reaction .
Physical And Chemical Properties Analysis
2-Hydroxyisophthalaldehyde is a solid substance . . Its physical form is described as a white to light yellow to light orange powder to crystal . The melting point is 124ºC .
Scientific Research Applications
Synthesis and Catalysis
2-Hydroxyisophthalaldehyde has been involved in various synthetic processes. For instance, it has been produced through selective mono- and bis-oxidations of 2,6-bis(hydroxy-methyl) phenols with active manganese dioxide under specific conditions (Xie, Zhang, Yan, & Yuan, 1994). Moreover, 2-hydroxyisophthalaldehyde derivatives have been used in the formation of hexaimines called calixsalens, demonstrating stereoselective synthesis (Petryk, Biniek, Janiak, & Kwit, 2016). These examples indicate its potential in organic synthesis and catalysis.
Chemosensors and Imaging
2-Hydroxyisophthalaldehyde-based compounds have shown potential in chemosensing and imaging applications. For example, a study detailed the development of a Schiff-base ligand derived from 2-hydroxyisophthalaldehyde for the dual detection of Zn2+ and Cu2+ ions, demonstrating its potential in environmental and biological studies (Mandal, Ghorai, Pal, Karmakar, & Saha, 2019).
Enzymatic Reactions and Green Chemistry
In the context of green chemistry, 2-hydroxyisophthalaldehyde and its derivatives have been explored in enzymatic reactions. For instance, benzaldehyde lyase, a highly enantioselective enzyme, has been used to catalyze the formation and cleavage of benzoin derivatives, indicating potential applications in asymmetric synthesis (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Material Science and Molecular Structure
The compound has also been explored in material science and molecular structure studies. For instance, intramolecular hydrogen bonding and the molecular structure of derivatives like 4,6-dihydroxyisophthalaldehyde have been examined, providing insights into resonance-assisted hydrogen bonding (Borisenko, Zauer, & Hargittai, 1996).
Conclusion2-Hydroxyisophthalaldehyde plays a significant role in various scientific research areas, from synthesis and catalysis to chemosensors, enzymatic reactions, and material science. The compound's versatility in these fields highlights its potential in advancing
Scientific Research Applications of 2-Hydroxyisophthalaldehyde
Synthesis and Chemical Transformations
2-Hydroxyisophthalaldehyde (2-HIA) is utilized in various synthetic processes. It is produced from the selective mono- and bis-oxidation of 2,6-bis(hydroxy-methyl) phenols with active manganese dioxide, highlighting its role in developing specialized organic compounds (Xie, Zhang, Yan, & Yuan, 1994). Additionally, it forms complexes with transition metal ions, indicating potential in coordination chemistry (Mostafa, 1998).
Enzymatic Reactions and Green Chemistry
2-HIA also finds applications in enzymatic reactions and green chemistry. For example, its derivative, 4-hydroxyisophthalaldehyde, has been used in enzymatic processes such as asymmetric C–C bond formation, demonstrating its utility in more environmentally friendly chemical processes (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Molecular Structure and Material Science
Research has also been conducted on the molecular structure of 2-HIA and its derivatives, with studies focusing on intramolecular hydrogen bonding and its impact on molecular geometry. Such research aids in understanding the fundamental properties of these compounds and their potential applications in material science (Borisenko, Zauer, & Hargittai, 1996).
Biomedical and Analytical Applications
In the biomedical field, 2-HIA derivatives have been explored as potential chemosensors. For instance, a study on 2-hydroxy-5-methylisophthalaldehyde-based Schiff-base ligand demonstrated its application in the fluorescent and colorimetric detection of metal ions, which is significant for environmental and biological monitoring (Mandal, Ghorai, Pal, Karmakar, & Saha, 2019).
Safety And Hazards
2-Hydroxyisophthalaldehyde is classified under GHS07 for safety . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, wearing protective gloves and eye protection, and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
2-hydroxybenzene-1,3-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOPQMAMJLOGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323171 | |
Record name | 2-Hydroxyisophthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyisophthalaldehyde | |
CAS RN |
3328-69-6 | |
Record name | 3328-69-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403253 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxyisophthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyisophthalaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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